2-(2-Methoxybenzene-1-sulfonyl)aniline
Description
General Significance of Sulfonyl and Aniline (B41778) Moieties in Chemical Synthesis
The sulfonyl and aniline functional groups are cornerstones of modern organic chemistry, each contributing distinct and powerful characteristics to a molecule.
The sulfonyl group (R-S(=O)₂-R') is a potent electron-withdrawing group that significantly influences the electronic properties of a molecule. fiveable.me This characteristic can stabilize adjacent carbocations or carbanions, facilitating selective chemical transformations. fiveable.me Sulfonyl groups are integral to sulfones and sulfonamides, which are found in a wide array of biologically active compounds and pharmaceuticals. fiveable.meresearchgate.net They can also serve as protecting groups for amines, reducing their basicity and nucleophilicity, and for phenols, protecting them against oxidation. chem-station.com The stability of the sulfonyl group under both acidic and basic conditions makes it a robust component in multi-step syntheses. chem-station.com Furthermore, sulfonyl chlorides are highly reactive electrophiles used to introduce the sulfonyl group into various molecules. fiveable.me
The aniline moiety , the simplest aromatic amine (C₆H₅NH₂), is a versatile and fundamental building block in chemical synthesis. wikipedia.orgbritannica.com It serves as a crucial starting material for the industrial production of dyes, polymers, agrochemicals, and pharmaceuticals. wikipedia.orgresearchgate.netresearchgate.net The amino group attached to the benzene (B151609) ring makes the ring highly susceptible to electrophilic substitution reactions, directing incoming groups primarily to the ortho and para positions. wikipedia.org This high reactivity allows for the straightforward synthesis of a wide range of substituted aromatic compounds. researchgate.net Aniline and its derivatives can undergo various transformations, including acylation to form amides (anilides), alkylation, and diazotization to form diazonium salts, which are highly versatile intermediates for introducing a wide variety of functional groups. wikipedia.orgbritannica.com
Structural Context of 2-(2-Methoxybenzene-1-sulfonyl)aniline within Sulfonamide Chemistry
The compound this compound belongs to the sulfonamide class of organosulfur compounds. nih.govwikipedia.org The sulfonamide functional group is characterized by a sulfonyl group directly bonded to a nitrogen atom, with the general structure R−S(=O)₂−NR'R". wikipedia.org These compounds are typically crystalline solids due to the rigid nature of the functional group. wikipedia.org
In the specific case of this compound, the molecule is constructed from an aniline group linked to a 2-methoxyphenylsulfonyl moiety. vulcanchem.com The key structural features are:
A sulfonyl bridge (–SO₂–) that acts as a strong electron-withdrawing group. vulcanchem.com
An aniline group , where the nitrogen atom is bonded to the sulfur of the sulfonyl group.
A 2-methoxyphenyl group , where a methoxy (B1213986) (–OCH₃) substituent is located at the ortho position relative to the sulfonyl group attachment on the benzene ring. This methoxy group can donate electrons via resonance. vulcanchem.com
This "push-pull" electronic configuration, with an electron-donating group (methoxy) on one aromatic ring and the aniline moiety on the other side of the electron-withdrawing sulfonyl bridge, is a key characteristic that influences the compound's reactivity and potential applications as a synthetic intermediate. vulcanchem.com
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| CAS Number | 61174-30-9 |
| Molecular Formula | C₁₃H₁₃NO₃S |
| Molecular Weight | 263.31 g/mol |
| IUPAC Name | 2-((2-methoxyphenyl)sulfonyl)aniline |
Synthetic Methodologies for this compound and Analogues
The synthesis of this compound and structurally related sulfonamides is pivotal for various applications, particularly in medicinal chemistry. These compounds are typically assembled through the formation of a sulfonamide bond between an aniline derivative and a benzenesulfonyl derivative. Methodologies for creating this crucial linkage can be broadly categorized into direct sulfonylation approaches and nucleophilic substitution strategies.
Structure
3D Structure
Properties
CAS No. |
61174-30-9 |
|---|---|
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)sulfonylaniline |
InChI |
InChI=1S/C13H13NO3S/c1-17-11-7-3-5-9-13(11)18(15,16)12-8-4-2-6-10(12)14/h2-9H,14H2,1H3 |
InChI Key |
WLDUEDNNIOMXEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methoxybenzene 1 Sulfonyl Aniline and Analogues
Direct Sulfonylation Approaches
Direct sulfonylation methods involve the formation of the S-N bond by reacting an aniline (B41778) with a sulfonyl-containing electrophile. These approaches are the most common and have been refined to include classical, photochemical, and solvent-free techniques.
Reaction of Aniline with Sulfonyl Chlorides
The most traditional and widely used method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. fiveable.me In the context of the target molecule, this involves the reaction of aniline with 2-methoxybenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
The reaction mechanism proceeds via nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. fiveable.me This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom by a base to yield the stable sulfonamide.
A common procedure involves dissolving the amine in a solvent, often with a tertiary amine base like triethylamine (B128534) or pyridine (B92270), and then adding the sulfonyl chloride. google.com Alternatively, the reaction can be performed in an aqueous solution using a base such as sodium carbonate or sodium hydroxide. mdpi.com For instance, a general method for the synthesis of sulfonamide carboxylic acids involves adding p-toluenesulfonyl chloride to an aqueous mixture of an amino acid and sodium carbonate at 0 °C, followed by stirring at room temperature. mdpi.com
However, direct sulfonylation of highly reactive anilines can sometimes lead to side reactions. To circumvent this, the aniline's amino group can be temporarily protected, for example, as an acetanilide (B955). The acetanilide is then reacted with the sulfonyl chloride, and the protecting acetyl group is removed in a final hydrolysis step to yield the desired sulfonamide. This strategy prevents over-reaction and directs the substitution to the desired position on the aromatic ring.
Table 1: Typical Conditions for Sulfonylation of Amines with Sulfonyl Chlorides
| Amine Substrate | Sulfonyl Chloride | Base/Solvent System | Key Findings | Reference |
|---|---|---|---|---|
| Amino Acids | p-Toluenesulfonyl chloride | Na2CO3 / Water | Efficient synthesis of sulfonamide carboxylic acids with high yields. | mdpi.com |
| o-Aminodiphenyl ether | Methanesulfonyl chloride | N,N-dimethylaniline | Reaction proceeds by heating, with the product precipitating in an ice-water bath. | google.com |
| General Amines | Benzenesulfonyl chloride | Pyridine | Classic method; pyridine acts as both solvent and base. | google.com |
Photoredox-Catalyzed Sulfonylation
In recent years, visible-light photoredox catalysis has emerged as a powerful and mild method for forming C-S and N-S bonds. rsc.orgnih.govscispace.com This approach allows for the direct sulfonylation of anilines under gentle conditions, avoiding the harsh reagents and high temperatures often required in classical methods. nih.gov
These reactions typically employ a photocatalyst, such as an iridium or ruthenium complex, which becomes excited upon absorbing visible light. chemistryviews.orgnih.gov The excited catalyst can then oxidize an aniline derivative to form a radical cation. nih.gov Concurrently, a sulfonyl source, often a stable sulfinate salt (like sodium methanesulfinate), is used to generate a sulfonyl radical. rsc.orgnih.gov The coupling of the aniline radical cation and the sulfonyl radical ultimately leads to the formation of the desired sulfonamide product. scispace.comnih.gov
Key advantages of this method include its broad functional group tolerance and its applicability to the late-stage functionalization of complex molecules, such as pharmaceuticals. nih.govchemistryviews.org For example, the antibiotic linezolid (B1675486) has been successfully sulfonylated using this technique. nih.gov The reaction conditions are typically mild, involving an organic solvent, a photocatalyst, an oxidant (like potassium persulfate), and a blue LED light source at room temperature. chemistryviews.org
Table 2: Photoredox-Catalyzed Sulfonylation of Anilines
| Catalyst | Sulfonyl Source | Oxidant | Light Source | Key Features | Reference |
|---|---|---|---|---|---|
| [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | Sulfinate Salts | K2S2O8 | Blue LEDs | Mild conditions, broad scope, late-stage functionalization. | chemistryviews.org |
| Ir[(ppy)2(dtbbpy)]Cl | Sulfonyl Fluorides | Not specified | Blue Light | Utilizes stable sulfonyl fluorides as the sulfonylating agent. | nih.gov |
| Ru(ppy)3 | Sulfonyl Fluorides | Not specified | Blue Light | Demonstrated feasibility, though with lower yields compared to Iridium catalysts. | nih.gov |
Solvent-Free Sulfonylation Conditions
Driven by the principles of green chemistry, solvent-free methods for sulfonamide synthesis have gained attention. These reactions reduce environmental impact by eliminating the need for potentially toxic and volatile organic solvents.
Several approaches have been developed. One method involves the reaction of N-silylamines with sulfonyl chlorides without any solvent, which proceeds to give quantitative yields of the sulfonamide product. nih.gov Another green, catalyst-free approach describes the direct condensation of sulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature in the absence of a solvent to produce N-sulfonylformamidines. researchgate.net Other solvent-free methods may utilize solid supports or reagents like anhydrous potassium carbonate to facilitate the reaction and prevent byproduct formation. researchgate.net Manganese dioxide has also been used as a catalyst for the N-alkylation of sulfonamides with alcohols under solvent-free conditions. organic-chemistry.org These methodologies offer advantages in terms of operational simplicity, reduced waste, and often easier product isolation. researchgate.net
Nucleophilic Substitution Strategies
The formation of 2-(2-methoxybenzene-1-sulfonyl)aniline is fundamentally a nucleophilic substitution reaction at the sulfur center. This section explores this core reactivity, focusing on the introduction of the amine and the general reactivity profile of the key sulfonyl chloride intermediate.
Amine Introduction via 2-Methoxybenzenesulfonyl Chloride
This strategy focuses on 2-methoxybenzenesulfonyl chloride as the central electrophile, which reacts with a suitable amine nucleophile. The synthesis of this compound itself is a prime example, where aniline acts as the nucleophile.
The process is a type of acylation, specifically a sulfonylation, where the 2-methoxybenzenesulfonyl group is transferred to the amine's nitrogen atom. libretexts.org The reaction's success hinges on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. While ammonia (B1221849) can be used, it can lead to multiple alkylations if alkyl halides are present. youtube.comlibretexts.org For the synthesis of primary sulfonamides, a protected form of ammonia might be used. nih.gov
The synthesis of analogues can be achieved by reacting 2-methoxybenzenesulfonyl chloride with different primary or secondary amines. The general reactivity principle remains the same: the amine's lone pair attacks the sulfur atom. fiveable.me Theoretical studies on the reaction of ammonia with methanesulfonyl chloride show significant charge transfer in the transition state, driven by the highly electropositive nature of the sulfur center. nih.gov
Sulfonyl Chloride Reactivity with Various Nucleophiles
Sulfonyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom an excellent leaving group. fiveable.me This allows them to react with a wide array of nucleophiles beyond amines.
Alcohols: React with sulfonyl chlorides to form sulfonic esters. fiveable.me
Thiols: Can react to produce thioesters or, under different conditions, sulfones. fiveable.me
Water: Hydrolysis of sulfonyl chlorides yields the corresponding sulfonic acids. The mechanism can vary with pH. acs.org
Halide Ions: Isotopic exchange studies, for example with radio-labeled chloride ions, show that nucleophilic substitution at the sulfonyl sulfur proceeds via an SN2 mechanism. nih.gov
Carbanions and other C-nucleophiles: Sulfonyl chlorides can be used to introduce sulfonyl groups into carbon frameworks.
The reactivity can be tuned by the substituents on the aromatic ring. Electron-withdrawing groups on the arenesulfonyl chloride generally increase the rate of nucleophilic attack, while ortho-substituents can have complex steric and electronic effects that sometimes lead to counterintuitive rate accelerations. nih.govmdpi.com This broad reactivity makes sulfonyl chlorides, including 2-methoxybenzenesulfonyl chloride, versatile intermediates in organic synthesis. magtech.com.cn
Coupling Reactions
Coupling reactions represent a cornerstone in the formation of the critical carbon-sulfur bond inherent to the structure of this compound. These methods typically involve the union of two key fragments, an aniline derivative and a benzenesulfonyl moiety.
Utilizing Diazonium Salts for Carbon-Sulfur Bond Formation
The use of diazonium salts in the synthesis of diaryl sulfones, while a classic method, can be adapted for the formation of the C-S bond in sulfonyl anilines. This approach, often referred to as the Meerwein arylation-sulfonylation, involves the reaction of an aryl diazonium salt with a source of sulfur dioxide, followed by coupling with an aromatic compound. The generation of a sulfonyl radical from the diazonium salt and sulfur dioxide is a key step in this process. While direct synthesis of this compound via this route is not extensively documented in recent literature, the fundamental principles allow for a hypothetical pathway involving the reaction of a diazonium salt derived from an appropriate aniline precursor with 2-methoxybenzene.
Transition-Metal-Catalyzed Coupling Reactions, including Palladium/Sulfur-Oxygen Ligand Systems
Modern organic synthesis heavily relies on transition-metal catalysis for the construction of C-S bonds, offering high efficiency and functional group tolerance. Palladium-catalyzed reactions are particularly prominent for synthesizing diaryl sulfones and their derivatives. acs.org
One strategy involves the coupling of an aryl halide with a sulfinate salt. For instance, the synthesis of diaryl sulfones can be achieved through a palladium-catalyzed three-component reaction involving an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex). nih.gov This method provides a convergent route to a wide array of sulfones. nih.gov
Another powerful approach is the palladium-catalyzed amination of aryl sulfides or sulfoxides. A combination of a palladium-N-heterocyclic carbene (NHC) catalyst and a strong base like potassium hexamethyldisilazide (KHMDS) enables the coupling of aryl sulfides with anilines to form diarylamines. nih.gov This methodology is robust enough to accommodate sterically hindered ortho-substituted aryl sulfides. nih.gov This can be envisioned as a route to the target molecule by coupling 2-aminothiophenol (B119425) or a derivative with a suitably activated 2-methoxybenzene species, followed by oxidation of the sulfide (B99878) to the sulfone.
Furthermore, palladium catalysis can be used for the direct chlorosulfonylation of arylboronic acids, which then react with amines to produce sulfonamides. nih.gov This process demonstrates high functional group tolerance and proceeds under mild conditions. nih.gov The synthesis of this compound could thus be achieved by coupling 2-aminophenylboronic acid with a chlorosulfonating agent, followed by reaction with 2-methoxyaniline, or by coupling 2-methoxyphenylboronic acid with a chlorosulfonating agent and reacting the resulting sulfonyl chloride with aniline, followed by a subsequent functionalization of the aniline ring.
The development of specialized ligands, such as those containing sulfur-oxygen donor atoms, has also been explored to enhance the efficiency and selectivity of palladium-catalyzed C-S bond formation. acs.org These ligands can stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. The use of indium tri(organothiolate) reagents in palladium-catalyzed C-S cross-coupling reactions also presents a highly efficient method for producing functionalized sulfides, which are precursors to sulfones. organic-chemistry.org
| Catalyst System | Coupling Partners | Key Features | Yield |
| Pd(0)/XantPhos-type ligand | Aryl lithium, Aryl halide, DABSO | Convergent three-component synthesis. nih.gov | High |
| Pd-NHC / KHMDS | Aryl sulfide, Aniline | Tolerates sterically hindered substrates. nih.gov | Good to Excellent |
| Pd(OAc)₂ | Arylboronic acid, SO₂Cl₂, Amine | Mild conditions, high functional group tolerance. nih.gov | Good |
| PdCl₂(dppf) / Cs₂CO₃ | Aryl halide, Na₂S₂O₃ | Uses odorless and stable sulfur source. organic-chemistry.orgnih.gov | Up to 88% |
Rearrangement-Based Synthetic Routes
Molecular rearrangements offer elegant and often highly regioselective pathways to complex aromatic compounds, including ortho-sulfonyl anilines. These methods typically involve the migration of a sulfonyl or related group from a heteroatom to the aromatic ring.
N-Sulfamation to C-Sulfonate Rearrangements
The rearrangement of arylsulfamates to C-sulfonyl anilines is a notable method for installing a sulfonate group onto an aniline ring. nih.govnih.govresearchgate.net This process is inspired by the historic Tyrer sulfonation process. nih.govnih.govresearchgate.net Research has shown that tributylsulfoammonium betaine (B1666868) (TBSAB) can act as a mild N-sulfamation reagent, which, upon thermal treatment, facilitates a rearrangement to the C-sulfonated product. nih.govnih.govresearchgate.net
The reaction proceeds through an initial N-sulfamation of the aniline at room temperature to form an N(sp²)-sulfamate intermediate. nih.govresearchgate.net Subsequent heating promotes an intermolecular rearrangement to yield the C(sp²)-sulfonate. nih.govnih.govresearchgate.net Interestingly, the regioselectivity of this rearrangement can be influenced by temperature; thermal control can modulate the ortho-to-para product ratio. nih.govnih.govresearchgate.netchemrxiv.orgresearchgate.net While this method primarily yields para-substituted products due to steric hindrance, the potential for ortho-substitution under specific conditions makes it relevant. nih.govchemrxiv.org
| Reagent | Intermediate | Product | Key Findings |
| Tributylsulfoammonium betaine (TBSAB) | N(sp²)-sulfamate | C(sp²)-sulfonate (primarily para) | Mild N-sulfamation; thermal rearrangement. nih.govnih.govresearchgate.net Ortho/para selectivity can be thermally controlled. nih.govchemrxiv.org |
Aminative Rearrangements for Ortho-Sulfonyl Aniline Access
A significant breakthrough for the synthesis of ortho-sulfonyl anilines is the aminative rearrangement of O-(arenesulfonyl)hydroxylamines. nih.gov This reaction provides direct access to the desired ortho-isomers with excellent regiocontrol. nih.gov The process involves the formation of a new C-N bond at the position ortho to the sulfonyl group. nih.gov
The mechanism is proposed to be intermolecular, with the high regioselectivity attributed to attractive non-covalent interactions during the C-N bond-forming step. nih.gov This method is complementary to classical sulfonation techniques, which often favor the para product. nih.gov Recent work has extended this concept, showing that arene carboxylic acid-derived N-O reagents can also undergo a highly ortho-selective aminative rearrangement, highlighting the potential of this strategy for various arene substrates. rsc.org This rearrangement offers a powerful and direct route to compounds with the specific substitution pattern of this compound.
Preparative Routes for Key Precursors and Intermediates
The synthesis of this compound relies on the availability of key starting materials, namely 2-methoxyaniline and 2-methoxybenzenesulfonyl chloride.
2-Methoxyaniline (o-Anisidine): This precursor is commonly prepared by the reduction of o-nitroanisole. echemi.com The reduction can be achieved using various reagents, including sodium sulfide or iron powder. echemi.comchemicalbook.com Another route involves the methylation of o-nitrophenol followed by reduction. echemi.com Industrially, it can be produced from o-nitrochlorobenzene through methoxylation and subsequent reduction. echemi.com
2-Methoxybenzenesulfonyl Chloride: This crucial intermediate can be synthesized from anisole (B1667542). nih.gov One common method is the chlorosulfonation of anisole using chlorosulfonic acid. nih.gov An alternative preparation involves a multi-step sequence starting from 4-hydroxy-3-methoxybenzonitrile, utilizing a thermal Newman-Kwart Rearrangement to a thiol intermediate, followed by an oxidative chlorination. ucl.ac.uk
| Precursor | Starting Material | Reagents/Method | Reference |
| 2-Methoxyaniline | o-Nitroanisole | Reduction (e.g., Fe/acetic acid) | echemi.comchemicalbook.com |
| 2-Methoxyaniline | o-Nitrochlorobenzene | Methoxylation, then reduction | echemi.com |
| 2-Methoxybenzenesulfonyl chloride | Anisole | Chlorosulfonation (e.g., ClSO₃H) | nih.gov |
| 4-Cyano-2-methoxybenzenesulfonyl chloride | 4-Hydroxy-3-methoxybenzonitrile | Newman-Kwart Rearrangement, then oxidative chlorination | ucl.ac.uk |
Synthesis of Methoxybenzenesulfonyl Chlorides
The preparation of methoxybenzenesulfonyl chloride isomers is a critical first step in many synthetic routes. These compounds serve as essential building blocks for introducing the methoxybenzenesulfonyl moiety. The method of synthesis varies depending on the desired isomer.
For 4-methoxybenzenesulfonyl chloride , a common starting material is anisole. One documented method involves the reaction of anisole with 100% sulfuric acid and phosphorus oxychloride. The reaction is initially conducted at a low temperature (below 5 °C) and then heated to approximately 95 °C for two hours. An alternative process for producing 4-methoxybenzenesulfonyl chloride involves reacting anisole with chlorosulfonic acid. google.com
The synthesis of 3-methoxybenzenesulfonyl chloride can be achieved starting from m-anisidine (B1676023). This process involves a diazotization reaction where m-anisidine is treated with hydrochloric acid and sodium nitrite (B80452) at 0°C. The resulting diazonium salt is then reacted with a solution of sulfur dioxide in glacial acetic acid in the presence of copper(II) chloride and copper(I) chloride catalysts.
The synthesis of 2-methoxybenzenesulfonyl chloride , the direct precursor for the title compound's sulfonyl portion, follows similar principles of electrophilic sulfonation or Sandmeyer-type reactions from the corresponding aniline. thermofisher.com
Table 1: Synthesis of Methoxybenzenesulfonyl Chloride Isomers
| Product | Starting Material | Key Reagents | Reported Conditions | Citation |
|---|---|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | Anisole | Sulfuric acid, Phosphorus oxychloride | Initial temp <5°C, then heat to 95°C for 2h | |
| 4-Methoxybenzenesulfonyl chloride | Anisole | Chlorosulfonic acid | Reaction with chlorosulfonic acid | google.com |
| 3-Methoxybenzenesulfonyl chloride | m-Anisidine | 1. HCl, NaNO2 2. SO2, CuCl2, CuCl | Diazotization at 0°C, followed by Sandmeyer-type reaction |
Oxidation of Sulfides to Sulfones
The oxidation of a diaryl sulfide intermediate is one of the most common and direct methods for forming the sulfone functional group. thieme-connect.com This transformation involves converting a thioether linkage (-S-) into a sulfonyl group (-SO₂-).
A wide array of oxidizing agents can accomplish this transformation. acsgcipr.org Historically, strong oxidants like potassium permanganate (B83412), nitric acid, or chromic acid were employed. jchemrev.comresearchgate.net However, these powerful reagents can sometimes lead to over-oxidation or unwanted side reactions, necessitating careful control of reaction conditions. jchemrev.comnih.gov
Modern synthetic chemistry often favors more selective and environmentally benign methods. acsgcipr.org Hydrogen peroxide (H₂O₂) is a frequently used oxidant, often in combination with catalysts or in solvents like glacial acetic acid. nih.govorganic-chemistry.org The combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free method for oxidizing sulfides directly to sulfones, often without isolating the intermediate sulfoxide (B87167). organic-chemistry.org The chemoselectivity between the sulfoxide and sulfone can be controlled by adjusting reaction parameters such as temperature and the stoichiometry of the oxidant. acsgcipr.orgorganic-chemistry.org Catalytic systems using transition metals like tantalum carbide or niobium carbide with 30% hydrogen peroxide can selectively yield sulfoxides or sulfones, respectively. organic-chemistry.orgorganic-chemistry.org Electrochemical methods have also been developed for the selective oxidation of sulfides to either sulfoxides or sulfones by controlling the electric current and solvent. acs.org
Table 2: Selected Reagent Systems for Sulfide to Sulfone Oxidation
| Oxidant System | Key Features | Citation |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid | Transition-metal-free, clean, and operationally simple. | nih.gov |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Metal-free, environmentally benign, avoids sulfoxide intermediate. | organic-chemistry.org |
| H₂O₂ with Niobium Carbide Catalyst | Efficiently affords sulfones; catalyst is reusable. | organic-chemistry.orgorganic-chemistry.org |
| Potassium Permanganate (KMnO₄) on MnO₂ | Effective under heterogeneous or solvent-free conditions. | organic-chemistry.org |
| Electrochemical Oxidation | Selectivity controlled by current and solvent; oxygen source is water. | acs.org |
Strategic Nitration and Subsequent Reduction of Sulfonylated Arenes
To install the aniline functionality, a common and effective strategy is the nitration of an aromatic ring followed by the reduction of the resulting nitro group. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the nitration of a (2-methoxyphenyl)phenyl sulfone precursor. The powerful electron-withdrawing nature of the sulfonyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position, while the methoxy (B1213986) group on the other ring is a strong ortho, para-director. masterorganicchemistry.com The final position of nitration depends on the specific precursor used.
A variety of nitrating agents are available, ranging from the classic fuming nitric acid to milder, more selective reagents developed to improve functional group tolerance. organic-chemistry.org Once the nitro group is in place, it is reduced to the primary amine (-NH₂). This reduction is a staple transformation in organic synthesis and can be achieved with numerous reagents. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source. wikipedia.orgorganic-chemistry.org Metal-acid systems, such as tin or iron in the presence of hydrochloric or acetic acid, are also widely used for this conversion. wikipedia.orgyoutube.com More modern, metal-free reductions have also been developed, for example, using trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine. organic-chemistry.org
Strategic Use of Blocking Groups in Directed Synthesis
Achieving specific substitution patterns on aromatic rings, particularly when multiple activating or deactivating groups are present, can be a significant challenge. When direct electrophilic aromatic substitution does not yield the desired isomer, chemists can employ blocking groups to temporarily occupy a more reactive position, thereby forcing the reaction to occur at an alternative site. masterorganicchemistry.compearson.com
Sulfonyl Groups as Reversible Ortho/Para Directing Blocks in Aromatic Synthesis
The sulfonic acid group (-SO₃H) is an exemplary reversible blocking group. pearson.com Its utility is particularly evident in syntheses involving strongly activating ortho, para-directing groups, such as the methoxy group in anisole. masterorganicchemistry.commasterorganicchemistry.com While such groups direct incoming electrophiles to both the ortho and para positions, the para product is often favored due to reduced steric hindrance. masterorganicchemistry.com If the ortho-substituted product is the desired target, the para position can be blocked.
The strategy unfolds in three main steps:
Sulfonation (Blocking) : The aromatic substrate is treated with fuming sulfuric acid (H₂SO₃/SO₃). This installs a sulfonic acid group, which, being sterically demanding, preferentially adds to the most accessible position—typically the para position. masterorganicchemistry.comyoutube.com
Directed Electrophilic Substitution : With the para position occupied, a subsequent electrophilic aromatic substitution (e.g., nitration, halogenation) is directed to the available ortho positions. youtube.comyoutube.com The sulfonic acid group itself is a meta-director, which often reinforces the directing effect of the initial activating group toward the desired ortho position. youtube.com
Desulfonation (Unblocking) : The key to this strategy is the reversibility of the sulfonation reaction. youtube.com By heating the sulfonic acid product with dilute aqueous acid or steam, the C-S bond is cleaved, removing the blocking group and restoring a hydrogen atom in its place. youtube.comwikipedia.org
This powerful technique allows for the synthesis of ortho-substituted isomers that would otherwise be minor products, significantly enhancing the synthetic utility of electrophilic aromatic substitution reactions. pearson.com
Table 3: The Sulfonyl Blocking Group Strategy for Ortho-Substitution
| Step | Process | Typical Reagents | Purpose | Citation |
|---|---|---|---|---|
| 1 | Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | Block the sterically favored para position with an -SO₃H group. | masterorganicchemistry.comyoutube.com |
| 2 | Electrophilic Substitution | Varies (e.g., HNO₃/H₂SO₄ for nitration) | Install the desired functional group at the now-favored ortho position. | masterorganicchemistry.comyoutube.com |
| 3 | Desulfonation | Dilute H₂SO₄, Heat (or Steam) | Reversibly remove the -SO₃H blocking group to yield the final ortho-substituted product. | youtube.comwikipedia.org |
Reaction Mechanisms and Reactivity Profiles of 2 2 Methoxybenzene 1 Sulfonyl Aniline Derivatives
Electrophilic Aromatic Substitution on the Aniline (B41778) Moiety
The aniline ring in 2-(2-Methoxybenzene-1-sulfonyl)aniline is activated towards electrophilic aromatic substitution. The nature and outcome of these reactions are heavily influenced by the directing effects of the amino group and can be strategically modulated.
The amino (-NH₂) group is a powerful activating group in electrophilic aromatic substitution reactions. byjus.com Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. doubtnut.comdoubtnut.com This delocalization increases the electron density on the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. doubtnut.comdoubtnut.comsemanticscholar.org
In the context of this compound, the amino group directs incoming electrophiles to the positions ortho and para to itself. The positions are C4 (para) and C6 (ortho) relative to the amino group. However, the large 2-(2-methoxybenzene-1-sulfonyl) substituent at the C2 position exerts significant steric hindrance. This steric bulk is likely to impede electrophilic attack at the C6 position, leading to a strong preference for substitution at the less hindered C4 (para) position.
Quantum chemical studies on aniline have confirmed that the highest occupied molecular orbital (HOMO) has large contributions from the 2pz orbitals of the ortho and para carbon atoms, which explains the regioselectivity of electrophilic attack. semanticscholar.orgrsc.org
Table 1: Directing Effects in Electrophilic Aromatic Substitution of Aniline
| Position | Relationship to -NH₂ | Electronic Effect | Steric Effect (in target molecule) | Predicted Reactivity |
| C4 | Para | Activated | Low Hindrance | Major product expected |
| C6 | Ortho | Activated | High Hindrance | Minor product expected |
| C3, C5 | Meta | Less Activated | Moderate Hindrance | Not significantly formed |
This table is generated based on established principles of electrophilic aromatic substitution.
The high reactivity of the aniline ring can sometimes be problematic, leading to over-reaction, such as polysubstitution, or undesirable side reactions in acidic media. libretexts.orgbyjus.com A common strategy to control this reactivity is to convert the amino group into an amide, for example, by acetylation to form an acetanilide (B955). libretexts.orglibretexts.org
This transformation significantly moderates the activating influence of the substituent. The lone pair of electrons on the amide nitrogen participates in resonance with the adjacent carbonyl group, which reduces its availability for delocalization into the aromatic ring. byjus.com Consequently, the amide group is a less powerful activator than the free amino group. This reduced activation helps to prevent multiple substitutions and allows for more controlled, selective reactions. Furthermore, the increased steric bulk of the N-acyl group enhances the preference for para-substitution. libretexts.org After the desired substitution has been performed, the amide can be hydrolyzed back to the amino group.
Table 2: Comparison of Amine vs. Amide in Electrophilic Aromatic Substitution
| Feature | Amino Group (-NH₂) | Amide Group (-NHCOR) |
| Activating Strength | Strong Activator byjus.com | Moderate Activator |
| Reactivity | Very High, prone to over-reaction libretexts.orgbyjus.com | Moderate, more controlled |
| Directing Effect | Ortho, Para byjus.com | Ortho, Para |
| Para-Selectivity | Good | Excellent (due to sterics) libretexts.org |
| Compatibility with Acids | Forms deactivating anilinium ion byjus.comchemistrysteps.com | Generally compatible |
This table synthesizes information from multiple sources on aniline and acetanilide reactivity.
Transformations Involving the Sulfonyl Group
The sulfonyl group is a versatile functional group known for its stability and its ability to participate in a range of chemical transformations. researchgate.netnih.gov Its reactivity can be expressed through nucleophilic substitution at the sulfur center, the generation of sulfonyl radicals, or its ability to stabilize adjacent carbanions. researchgate.net
The sulfur atom in a sulfonyl group is electron-deficient and serves as an electrophilic center, making it susceptible to attack by nucleophiles. nih.gov In derivatives of this compound, a nucleophile could theoretically attack the sulfonyl sulfur, potentially leading to the cleavage of either the S-N bond or the S-C bond.
Studies on related arenesulfonyl chlorides have shown that these substitution reactions can proceed through a concerted Sₙ2-type mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. mdpi.com The reactivity can be influenced by steric and electronic factors. For instance, research on the hydrolysis of 2-sulfonylpyrimidines demonstrated that electron-withdrawing groups on the pyrimidine (B1678525) ring drastically increase the reaction rate with nucleophiles like cysteine. acs.org Conversely, electron-donating groups can deactivate the system towards nucleophilic attack. acs.org In the case of this compound, the electronic effect of the ortho-methoxy group on the benzene ring attached to sulfur would influence the electrophilicity of the sulfonyl center.
Interestingly, some studies have found that the presence of bulky ortho-alkyl groups on arenesulfonyl chlorides can lead to a counterintuitive acceleration of nucleophilic substitution, a phenomenon attributed to specific conformational effects and weak intramolecular hydrogen bonds that stabilize the transition state. mdpi.com
Recent advancements in photoredox catalysis have provided efficient methods for generating sulfonyl radicals from stable precursors. acs.orgcam.ac.uk These methods often involve the single-electron reduction of sulfonyl-containing compounds, such as sulfone-substituted tetrazoles or sulfinate salts, using a photocatalyst under visible light irradiation. acs.orgcam.ac.ukresearchgate.net
For a derivative of this compound, a suitable precursor could be synthesized to allow for the photoredox-mediated generation of the corresponding sulfonyl radical. Once formed, these highly reactive intermediates can participate in a variety of carbon-sulfur bond-forming reactions. A common application is their addition to electron-deficient olefins, such as acrylates, to form new dialkyl sulfones in good to excellent yields. acs.orgorganic-chemistry.orgfao.org
Table 3: Representative Conditions for Photoredox Generation of Sulfonyl Radicals
| Precursor Type | Photocatalyst | Additive(s) | Light Source | Result |
| Sulfone-substituted tetrazole | Iridium complex (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ | DMAP, Cu(OAc)₂ | Blue LED (e.g., 420 nm) | Trapping of sulfonyl radical by olefins organic-chemistry.org |
| Sulfinate salt | Photocatalyst (PC) | - | Visible Light | Generation of sulfonyl radical for C-S coupling researchgate.net |
| Dimethylsulfamoyl chloride | Photocatalyst | - | Visible Light | Generation of sulfamoyl/sulfonate radicals rsc.org |
This table is based on data from studies on sulfonyl radical generation. researchgate.netorganic-chemistry.orgrsc.org
The sulfonyl group is a powerful electron-withdrawing group that can effectively stabilize an adjacent negative charge, facilitating the formation of α-sulfonyl carbanions. siue.eduwikipedia.org This stabilization arises primarily from the strong inductive effect of the electronegative sulfonyl group and, to some extent, through pπ-dπ orbital overlap. researchgate.net
The acidity of carbons adjacent to a sulfonyl group is therefore significantly increased, allowing for deprotonation to form a nucleophilic carbanion. wikipedia.org The stability and reactivity of these carbanions are influenced by several factors, including hybridization, inductive effects from other substituents, and the potential for charge delocalization. organicchemistrydata.orgunacademy.com
The stereochemistry of α-sulfonyl carbanions is a subject of considerable interest. acs.orgacs.org Depending on the substituents and the counterion, these carbanions can adopt either a planar, sp²-hybridized geometry or a pyramidal, sp³-hybridized structure. siue.educdnsciencepub.com Pyramidal carbanions can be chiral and may retain their stereochemical configuration or undergo inversion. siue.edu The presence of electronegative atoms like fluorine on the carbanionic carbon can lead to a high barrier to inversion, favoring a pyramidal structure. siue.edu Structural studies have shown that in some α-sulfonyl carbanion salts, the carbon-sulfur bond is shorter than in the neutral sulfone, and the counterion interacts primarily with the sulfonyl oxygen atoms rather than the carbanionic carbon. cdnsciencepub.com
Table 4: Factors Influencing Sulfonyl Carbanion Stability and Structure
| Factor | Influence on Stability/Structure | Reference |
| Inductive Effects | Electron-withdrawing groups stabilize the negative charge. | organicchemistrydata.org |
| Hybridization | Higher s-character of the carbanion lone pair orbital increases stability. | organicchemistrydata.org |
| Conjugation | Delocalization of the negative charge into adjacent π-systems provides strong stabilization. | organicchemistrydata.org |
| Counterion | The nature of the counterion can influence ion pairing, reactivity, and structure. | cdnsciencepub.com |
| Geometry | Can be planar or pyramidal; pyramidal structures can be chiral and may have a significant inversion barrier. | siue.educdnsciencepub.com |
This table summarizes general factors affecting carbanion stability. siue.eduorganicchemistrydata.orgcdnsciencepub.com
Diazotization Reactions and Subsequent Transformations
The primary aromatic amine group in this compound is readily susceptible to diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). researchgate.netchemicalnote.com The process, known as diazotization, converts the amino group into a highly versatile diazonium salt. mychemblog.com
The resulting diazonium salt of this compound serves as a pivotal intermediate for a wide array of subsequent transformations. The diazonium group is an excellent leaving group (as N₂) and can be substituted by various nucleophiles.
Key Transformations of the Diazonium Salt:
Sandmeyer Reaction: Treatment with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) allows for the introduction of chloro, bromo, or cyano groups onto the aromatic ring in place of the diazonium group. lkouniv.ac.in
Schiemann Reaction: The diazonium group can be replaced by fluorine through thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. organic-chemistry.org
Gattermann Reaction: Similar to the Sandmeyer reaction, this method uses copper powder and the corresponding acid to introduce halogens. lkouniv.ac.in
Hydroxylation: Heating the aqueous solution of the diazonium salt leads to its replacement by a hydroxyl group, yielding a phenol (B47542) derivative. lkouniv.ac.in
Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols and other anilines, to form brightly colored azo compounds. mychemblog.com This reaction is fundamental in the synthesis of various dyes. chemicalnote.com
The specific conditions for these transformations can be fine-tuned to achieve the desired product. The presence of the methoxy (B1213986) and sulfonyl groups can influence the reactivity of the diazonium salt and the subsequent coupling reactions.
| Reaction | Reagents | Product |
| Diazotization | NaNO₂, HCl, 0-5°C | 2-(2-Methoxybenzene-1-sulfonyl)benzenediazonium chloride |
| Sandmeyer | CuCl/HCl or CuBr/HBr | 1-Chloro-2-(2-methoxybenzene-1-sulfonyl)benzene or 1-Bromo-2-(2-methoxybenzene-1-sulfonyl)benzene |
| Schiemann | HBF₄, heat | 1-Fluoro-2-(2-methoxybenzene-1-sulfonyl)benzene |
| Hydroxylation | H₂O, heat | 2-(2-Methoxybenzene-1-sulfonyl)phenol |
| Azo Coupling | Phenol or Aniline derivative | Azo-coupled dye |
Oxidative and Reductive Transformations of Functional Groups
The functional groups within this compound—the aniline, sulfonyl, and methoxy groups—can undergo various oxidative and reductive transformations.
Oxidation:
The primary amino group of the aniline moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to nitroso or nitro functionalities. scispace.com For instance, controlled oxidation using reagents like Caro's acid (peroxymonosulfuric acid) or peracetic acid can yield the corresponding nitrosobenzene (B162901) derivative. scispace.com Stronger oxidizing conditions, potentially employing reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), could lead to the formation of the nitrobenzene (B124822) derivative. The methoxy group can also be oxidized under harsh conditions, though this is generally more challenging.
Reduction:
The sulfonyl group in the molecule is generally stable but can be reduced under specific conditions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the sulfonyl group, although this might also affect other functional groups in the molecule. More selective methods might be required to target the sulfonyl group specifically.
| Functional Group | Transformation | Reagents | Resulting Functional Group |
| Aniline (-NH₂) | Oxidation | Peracetic acid, m-CPBA | Nitroso (-NO) |
| Aniline (-NH₂) | Oxidation | KMnO₄, CrO₃ | Nitro (-NO₂) |
| Sulfonyl (-SO₂-) | Reduction | LiAlH₄ (potential) | Sulfide (B99878) (-S-) or other reduced sulfur species |
Intramolecular Cyclization Pathways
The structure of this compound and its derivatives presents opportunities for intramolecular cyclization, leading to the formation of various heterocyclic ring systems. These reactions are often promoted by catalysts and can proceed through different mechanistic pathways.
One plausible pathway involves the intramolecular reaction between the aniline nitrogen and the methoxy-substituted benzene ring, potentially facilitated by the sulfonyl group. For instance, derivatives of this compound could be designed to undergo cyclization to form seven-membered rings like benzo[b]azepines. researchgate.netlookchem.com Such reactions might be promoted by iodine, which can facilitate intramolecular C-H activation and C-C or C-N bond formation. lookchem.com
Another possibility is the cyclization involving the sulfonyl group. For example, under certain conditions, an intramolecular Friedel-Crafts-type reaction could occur, where the aniline ring attacks the sulfonyl-activated benzene ring, leading to a fused heterocyclic system. The specific outcome of such cyclization reactions would be highly dependent on the substrate's substitution pattern and the reaction conditions employed.
| Reactant Type | Reaction Conditions | Product Type | Key Feature |
| Butenyl aniline derivative | I₂-promoted, heat | Benzo[b]azepine derivative | C-H activation and C-C bond formation |
| N-acylated pyridine (B92270) derivative | Ethyl chloroformate, Ti(OiPr)₄ | Diazaspiro[5.5]undecane derivative | In situ activation and intramolecular addition |
| Alkylimidazole with aldehyde | Catalyst-free, room temp | Substituted imidazole (B134444) ether | Three-component reaction |
Carbon-Hydrogen Activation and Functionalization Strategies
Direct C-H activation and functionalization offer an efficient way to modify the aromatic rings of this compound. The amino group of the aniline moiety can act as a directing group, facilitating ortho-C-H functionalization. researchgate.net This is a powerful strategy for introducing new substituents at specific positions without the need for pre-functionalized starting materials.
Transition metal catalysts, particularly those based on palladium, rhodium, or nickel, are commonly employed for such transformations. researchgate.net The amino group can coordinate to the metal center, bringing it in close proximity to the ortho-C-H bond and enabling its cleavage. This can be followed by coupling with various partners to introduce new carbon-carbon or carbon-heteroatom bonds.
The methoxy group on the other benzene ring is also an ortho-, para-directing group in electrophilic aromatic substitution, and its influence, along with the sulfonyl group, would affect the regioselectivity of C-H functionalization reactions on that ring. The interplay between the directing effects of the aniline and methoxy groups would be a key factor in controlling the outcome of these reactions.
Examples of C-H Functionalization Reactions on Anilines:
Ortho-alkylation: Using alkyl halides in the presence of a nickel catalyst. researchgate.net
Ortho-thiolation: Employing a nickel(II) catalyst under ligand-free conditions. researchgate.net
Ortho-nitration: A palladium-catalyzed strategy can achieve this transformation, which is typically difficult via traditional methods. researchgate.net
| Reaction Type | Catalyst/Promoter | Directing Group | Position Functionalized |
| C-H Thiolation | Nickel(II) | Aniline -NH₂ (or derivative) | Ortho to amine |
| C-H Alkylation | Nickel with diamine ligand | Aniline -NH₂ (or derivative) | Ortho to amine |
| C-H Nitration | Palladium | Aniline -NH₂ (or derivative) | Ortho to amine |
| Oxidative C-H/C-H Cross-coupling | Iodine-promoted | Unprotected Aniline -NH₂ | C4-dicarbonylation |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 2-(2-Methoxybenzene-1-sulfonyl)aniline can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of this compound, specific resonances corresponding to each unique proton environment are expected. The aromatic protons of the two benzene (B151609) rings would appear in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the aniline (B41778) ring are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing sulfonyl group (-SO₂-). The protons on the methoxy-substituted ring are affected by the electron-donating methoxy (B1213986) group (-OCH₃) and the sulfonyl linker. The methoxy group itself would present a sharp singlet, integrating to three protons, usually found in the range of 3.8-4.0 ppm. The proton of the amine group (-NH₂) would likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Carbon Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for each of the 13 carbon atoms, although some aromatic carbon signals may overlap. The carbon atom of the methoxy group is expected to resonate in the upfield region, around 55-60 ppm. The aromatic carbons would be observed in the range of approximately 110 to 160 ppm. The carbon atoms directly attached to the sulfonyl group and the nitrogen atom, as well as the carbon bearing the methoxy group, would have their chemical shifts significantly influenced by these substituents. For the analogous compound, 2-(phenylsulfonyl)aniline, the aromatic carbons appear between 115 and 148 ppm.
Table 1: Predicted ¹³C NMR Chemical Shifts for Key Carbon Environments (Note: These are estimated values based on typical ranges for similar functional groups.)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methoxy Carbon (-OCH₃) | 55 - 60 |
| Aniline Ring Carbons | 115 - 150 |
| Methoxybenzene Ring Carbons | 110 - 160 |
| Carbon attached to Nitrogen (C-NH₂) | ~145 - 150 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT-135)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. Cross-peaks in a COSY spectrum would connect protons that are on adjacent carbon atoms, which is invaluable for tracing the connectivity within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak indicates a specific carbon atom and the proton(s) attached to it, allowing for the definitive assignment of many signals in both the ¹H and ¹³C spectra.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals typically appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (those with no attached protons) are not observed. This would help in distinguishing the methine (CH) groups in the aromatic rings from the methyl (CH₃) group of the methoxy substituent.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are expected as one or two sharp bands in the region of 3300-3500 cm⁻¹. The sulfonyl group (-SO₂) will show strong, characteristic asymmetric and symmetric stretching vibrations, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band in the 1250-1000 cm⁻¹ range.
Table 2: Predicted FT-IR Absorption Bands (Note: These are estimated values based on typical ranges for the respective functional groups.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Sulfonyl (-SO₂) | Asymmetric S=O Stretch | 1300 - 1350 |
| Sulfonyl (-SO₂) | Symmetric S=O Stretch | 1120 - 1160 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
Electronic Spectroscopy
Electronic spectroscopy, typically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals. For this compound, the presence of two aromatic rings constitutes a significant chromophore. Electronic transitions, such as π → π* transitions, are expected. The presence of auxochromes like the amino (-NH₂) and methoxy (-OCH₃) groups, which possess non-bonding electrons, can lead to n → π* transitions and typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The exact position of the maximum absorption wavelength (λ_max) is sensitive to the solvent polarity.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique for determining the mass fractions of carbon, hydrogen, nitrogen, and other elements like sulfur in a compound. wikipedia.org This process is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. davidson.edu The experimental percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula.
For this compound, the molecular formula is C₁₃H₁₃NO₃S, with a molecular weight of 263.31 g/mol . The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. chemcollective.org A satisfactory analysis typically requires the experimental values to be within ±0.4% of the calculated theoretical percentages. wikipedia.org
Table 2: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 13 | 156.143 | 59.30% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 4.98% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.32% |
| Oxygen | O | 15.999 | 3 | 47.997 | 18.23% |
| Sulfur | S | 32.06 | 1 | 32.06 | 12.18% |
| Total | 263.311 | 100.00% |
Chromatographic Methods for Purity and Stereoisomer Analysis
Chromatographic techniques are indispensable for determining the purity of chemical compounds by separating them from impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for analyzing non-volatile or thermally sensitive compounds like this compound. tandfonline.comepa.gov A typical setup for purity analysis involves a reversed-phase column (e.g., C18) with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic or phosphoric acid to improve peak shape. sielc.comsielc.com The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the analyte absorbs strongly. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): While GC is a powerful separation technique, its application to polar compounds like anilines can be challenging due to potential peak tailing caused by interactions with the column. epa.gov Derivatization may sometimes be required to increase volatility and reduce polarity. However, for many sulfonamides, HPLC is the preferred method.
As this compound is not chiral, analysis for stereoisomers is not applicable. The focus of chromatographic methods is therefore on purity assessment.
Table 3: Illustrative HPLC Method Parameters for Purity Analysis Disclaimer: The following parameters are illustrative for the analysis of aniline derivatives and are not specific to this compound.
| Parameter | Value | Source |
| Instrument | High-Performance Liquid Chromatograph | tandfonline.com |
| Column | Primesep 100 (or similar C18, 4.6 x 150 mm, 5 µm) | sielc.com |
| Mobile Phase | Acetonitrile / 0.05% Sulfuric Acid in Water (45:55 v/v) | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV at 254 nm | epa.gov |
| Injection Volume | 10 µL | tandfonline.com |
| Retention Time (Hypothetical) | 5.8 min | N/A |
X-ray Crystallographic Analysis for Solid-State Structure Elucidation
The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields the electron density map of the molecule, from which the positions of the individual atoms can be determined. The key data obtained includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). mdpi.comrsc.org Although no specific crystal structure for this compound has been reported in the searched literature, analysis of related structures like substituted anilines or sulfonamides provides insight into the expected molecular packing and intermolecular interactions. nih.govresearchgate.netnih.govresearchgate.net
Table 4: Representative Single-Crystal X-ray Diffraction Data for a Related Methoxy-Substituted Aniline Derivative Disclaimer: The following data is for 4-Methoxy-N-(2-nitrobenzylidene)aniline and is presented for illustrative purposes to show the type of information obtained from an X-ray crystallographic study. nih.gov
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₄H₁₂N₂O₃ |
| Formula Weight ( g/mol ) | 256.26 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 4.0010 (8) |
| b (Å) | 7.8410 (16) |
| c (Å) | 40.447 (8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1268.9 (4) |
| Z (molecules/unit cell) | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 (2) |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are pivotal in modern chemistry for predicting molecular properties and behaviors. For molecules like 2-(2-Methoxybenzene-1-sulfonyl)aniline, these methods can elucidate geometric parameters, electronic structure, and energetic properties, offering insights that complement experimental data.
Density Functional Theory (DFT) has become a primary tool for computational analysis in chemistry due to its balance of accuracy and computational cost. It is particularly effective for studying diaryl sulfone systems. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can reliably predict molecular structures. For instance, in a study of diphenylsulfone and its derivative 4,4'-sulfonyldianiline (dapsone), DFT calculations yielded geometries that were in good agreement with experimental X-ray diffraction data. researchgate.net Such studies confirm that DFT can accurately model the bond lengths and angles within the phenyl rings and around the central sulfonyl group. researchgate.net
Furthermore, DFT is employed to investigate the electronic properties of these molecules. The formation and stability of radical ions of diphenyl sulfone derivatives have been successfully studied using DFT calculations. nih.gov These calculations can determine electron affinity and ionization potentials, which are crucial for understanding the reactivity and electronic behavior of these compounds. nih.govmdpi.com For example, DFT has been used to compute the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for a series of diaryl sulfone compounds, providing insights into their electronic transitions and reactivity. nih.gov
While DFT is widely used, other methods like Hartree-Fock (HF) and semi-empirical approaches also find application in the study of related aniline (B41778) and sulfonamide derivatives. The HF method, while generally less accurate than DFT for many applications due to its neglect of electron correlation, can still provide valuable qualitative insights into molecular structure. researchgate.net For substituted anilines, HF calculations, often in conjunction with a basis set like 6-31G(d), have been used to calculate optimized geometries and vibrational frequencies. researchgate.net Comparisons between HF and DFT results often show that DFT methods like B3LYP are superior for predicting vibrational spectra. researchgate.net
Semi-empirical methods, which use parameters derived from experimental data, offer a faster computational alternative for large molecules, although with reduced accuracy. These methods are useful for initial structural explorations before employing more rigorous ab initio or DFT calculations. For aniline and its derivatives, both semi-empirical and ab initio calculations have been used to analyze their structural and electronic properties. researchgate.net
Elucidation of Reaction Mechanisms via Computational Approaches
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For instance, computational studies can help understand the synthesis of diaryl sulfones. While a specific study on the synthesis of this compound was not found, the general principles apply. Theoretical calculations can model the interaction of reactants, such as arylboronic acids and arylsulfonyl hydrazides, with a catalyst to form the final diaryl sulfone product. rsc.org These studies can identify transition states and intermediates, providing a step-by-step understanding of the reaction pathway. A mechanistic investigation into the amination of unactivated arenes, a related process, utilized kinetic and computational data to support a cation radical accelerated nucleophilic aromatic substitution (CRA-SNAr) mechanism. researchgate.net
Electronic Structure Analysis
The electronic properties of a molecule are often discussed in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
DFT calculations are a standard method for determining the energies and spatial distributions of these orbitals. nih.gov In studies of diaryl sulfone derivatives, HOMO-LUMO analysis has been used to understand their potential as inhibitors of enzymes like dihydropteroate (B1496061) synthase. nih.gov The location of the HOMO and LUMO within the molecule can indicate the likely sites of electrophilic and nucleophilic attack. For new diphenyl sulfone derivatives being investigated as emitters for organic light-emitting diodes (OLEDs), DFT calculations at the B3LYP/6-31G(d,p) level were performed to evaluate the HOMO and LUMO distributions. mdpi.com The difference between singlet and triplet energy states, which is related to the HOMO-LUMO gap, is a key parameter in designing thermally activated delayed fluorescence (TADF) materials. mdpi.com
Charge Distribution and Substituent Effects
The electronic landscape of a molecule is fundamental to its chemical character. The distribution of electron density, influenced by the constituent atoms and their arrangement, dictates the molecule's polarity, its interaction with other molecules, and its reactive sites. In this compound, the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing sulfonyl group (-SO₂-) on the benzene (B151609) rings, coupled with the amino group (-NH₂) on the aniline moiety, creates a complex and nuanced charge distribution.
To illustrate the expected charge distribution based on studies of similar compounds, the following table presents hypothetical Mulliken charges for key atoms in this compound.
| Atom/Group | Expected Mulliken Charge (a.u.) | Rationale |
| Aniline Nitrogen (N) | Negative | High electronegativity and lone pair of electrons. |
| Sulfonyl Sulfur (S) | Highly Positive | Bonded to two highly electronegative oxygen atoms. |
| Sulfonyl Oxygens (O) | Negative | High electronegativity. |
| Methoxy Oxygen (O) | Negative | High electronegativity. |
| Methoxy Carbon (C) | Positive | Bonded to an electronegative oxygen. |
| Aromatic Carbons | Varied | Influenced by the attached substituents. |
Prediction of Chemical Reactivity Descriptors
Beyond static charge distribution, computational chemistry allows for the prediction of a molecule's dynamic chemical behavior through the calculation of various reactivity descriptors. These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and more reactive. irjweb.com
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's reactivity:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / 2η.
While specific computational studies providing these exact values for this compound are not publicly available, research on analogous aniline and sulfonamide derivatives consistently utilizes these descriptors to predict and compare chemical reactivity. irjweb.comnih.gov For instance, the introduction of electron-withdrawing groups generally increases the electrophilicity index, while electron-donating groups tend to decrease it.
The following table presents a hypothetical set of chemical reactivity descriptors for this compound, based on trends observed in similar molecules, to illustrate their application.
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
| E(HOMO) | - | -6.5 | Energy of the highest occupied molecular orbital. |
| E(LUMO) | - | -1.5 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.0 | Indicates moderate to high kinetic stability. |
| Ionization Potential (I) | -E(HOMO) | 6.5 | Energy required to remove an electron. |
| Electron Affinity (A) | -E(LUMO) | 1.5 | Energy released upon gaining an electron. |
| Electronegativity (χ) | (I + A) / 2 | 4.0 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.5 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.2 | Measure of polarizability. |
| Electrophilicity Index (ω) | χ² / (2η) | 3.2 | Propensity to act as an electrophile. |
These theoretical investigations, by providing a detailed picture of the electronic structure and reactivity, are invaluable for guiding further experimental work, such as in the design of new materials or in understanding the metabolic pathways of related compounds.
Derivatization and Analog Synthesis from 2 2 Methoxybenzene 1 Sulfonyl Aniline
Functionalization of the Aniline (B41778) Moiety
The aniline portion of the molecule, with its reactive amino group and activated aromatic ring, presents a prime target for a variety of chemical transformations.
The amino group of the aniline ring is a potent activating group, directing electrophilic substitution to the ortho and para positions. byjus.com However, the high reactivity of anilines can lead to multiple substitutions and oxidation by-products. libretexts.orgbyjus.com To achieve controlled monosubstitution, the activating effect of the amino group is often modulated by converting it into an amide, such as an acetanilide (B955). libretexts.orgbyjus.com This protecting group strategy reduces the reactivity and sterically hinders the ortho positions, favoring the formation of the para-substituted product. Following the desired substitution, the protecting group can be removed via hydrolysis to regenerate the amine. libretexts.org
Common electrophilic aromatic substitution reactions applicable to the aniline moiety include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like bromine water or N-halosuccinimides. byjus.combyjus.com Due to the high activation of the aniline ring, these reactions can proceed readily. libretexts.org
Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acids often leads to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amine in the strongly acidic medium. byjus.combyjus.com Protecting the amino group as an acetanilide is a common strategy to favor the para-nitro product. byjus.com
Sulfonation: Reaction with concentrated sulfuric acid leads to the formation of aminobenzenesulfonic acids. byjus.combyjus.com The reaction typically yields the para-isomer, known as sulfanilic acid, as the major product, particularly at higher temperatures. stackexchange.com The sulfonation of anilines is a reversible process, and the para product is thermodynamically favored. stackexchange.com
Table 1: Electrophilic Substitution Reactions on the Aniline Moiety
| Reaction | Reagents | Typical Product(s) | Key Considerations |
| Halogenation | Bromine water, N-halosuccinimides | Ortho- and para-halogenated anilines | High reactivity can lead to polysubstitution. libretexts.orgbyjus.com |
| Nitration | Nitric acid, Sulfuric acid | Ortho-, meta-, and para-nitroanilines | Direct nitration can cause oxidation and meta-isomer formation. byjus.combyjus.com Protection of the amino group is often necessary. byjus.com |
| Sulfonation | Concentrated sulfuric acid | Para-aminobenzenesulfonic acid | The para-isomer is the thermodynamically favored product. stackexchange.com |
The nitrogen atom of the aniline's amino group is nucleophilic and can readily react with a variety of electrophiles to form a wide range of derivatives.
Amide Formation: The most common derivatization of the aniline nitrogen is the formation of amides through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. sphinxsai.comnih.gov These reactions are fundamental in organic synthesis and are often facilitated by coupling agents or carried out under basic conditions. nih.govdiva-portal.org For instance, the reaction of an aniline with an acid chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding amide. ekb.eg
Other Nitrogen-Containing Derivatives:
Sulfonamides: While the parent compound is a sulfonamide, further reaction at the aniline nitrogen with a different sulfonyl chloride can lead to bis-sulfonamides.
Imines: Condensation with aldehydes or ketones can yield imines, also known as Schiff bases. researchgate.net
Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, respectively.
Table 2: Derivatization of the Aniline Nitrogen
| Derivative Class | General Reaction | Reagents |
| Amides | Acylation | Carboxylic acids, acid chlorides, anhydrides sphinxsai.comnih.gov |
| Imines | Condensation | Aldehydes, ketones researchgate.net |
| Ureas | Addition | Isocyanates |
| Thioureas | Addition | Isothiocyanates |
Modification of the Sulfonyl Group
The sulfonyl group, while generally stable, can be the site of transformations to generate other important sulfur-containing functional groups.
The core structure of 2-(2-methoxybenzene-1-sulfonyl)aniline is itself a sulfonamide. However, the term "sulfonamide derivatives" in this context refers to analogs where the aniline portion is replaced by other amines. The synthesis of such derivatives typically starts from the corresponding sulfonyl chloride, 2-methoxybenzene-1-sulfonyl chloride. This reactive intermediate can be coupled with a wide variety of primary and secondary amines to generate a library of sulfonamides. ekb.egmdpi.com The reaction is generally straightforward, often proceeding at room temperature in the presence of a base to neutralize the HCl by-product. mdpi.com
Beyond sulfonamides, the sulfonyl moiety can be a precursor to other sulfur-based functional groups.
Sulfonate Esters: These can be synthesized from the corresponding sulfonic acid or sulfonyl chloride. The reaction of a sulfonyl chloride with an alcohol in the presence of a base yields the sulfonate ester. eurjchem.com Alternatively, electrochemical methods have been developed for the synthesis of sulfonate esters from sulfites and alcohols. nih.gov
Sulfonothioates: These sulfur analogs of sulfonate esters can be prepared through various synthetic routes, often involving the reaction of a sulfonyl chloride with a thiol or a thiolate salt.
Strategies for Aromatic Ring Substitutions
Introducing substituents onto either the methoxybenzene or the aniline ring can significantly alter the molecule's properties. The nature and position of these substituents are crucial for fine-tuning electronic and steric characteristics.
The inherent directing effects of the existing substituents—the methoxy (B1213986) group (ortho, para-directing) and the sulfonyl group (meta-directing) on one ring, and the amino group (ortho, para-directing) on the other—govern the regioselectivity of electrophilic aromatic substitution reactions. byjus.comyoutube.com
For complex substitution patterns, multi-step synthetic sequences are often required. youtube.com This may involve:
Starting with pre-functionalized precursors: Utilizing substituted anilines or substituted methoxybenzenes as starting materials for the initial sulfonylation reaction. nih.gov
Functional group interconversions: Modifying existing substituents to alter their directing effects. For example, a nitro group (meta-director) can be reduced to an amino group (ortho, para-director). youtube.com
Directed metalation: Using directing groups to achieve substitution at specific positions that are not favored by classical electrophilic substitution. Recent advances have enabled meta-C-H halogenation of aniline derivatives using palladium catalysis. nih.gov
The strategic placement of substituents is a key element in rational drug design and the development of new materials, allowing for the systematic exploration of structure-activity relationships.
Introduction of Additional Halogen, Nitro, and Alkyl Groups
Halogenation
The halogenation of N-arylsulfonamides can be achieved using standard electrophilic halogenating agents. For a highly activated system like this compound, reactions with reagents such as bromine in acetic acid or N-halosuccinimides (NBS, NCS) are typically effective. The powerful activating nature of the amine and methoxy groups directs incoming electrophiles primarily to the positions ortho and para to themselves. byjus.com Given the substitution pattern of Ring A, the primary products would be the result of substitution at the C4 and C6 positions (para and ortho to the amine, respectively). A practical route for the controlled halogenation of N-phenylbenzenesulfonamide has been developed, which could be adapted for this specific compound. rsc.org
Nitration
The nitration of anilines requires careful selection of reagents to avoid oxidation of the aniline ring and the formation of meta-isomers due to protonation of the amine in strong acidic media. byjus.comchemistrysteps.com Direct nitration with a mixture of nitric acid and sulfuric acid often leads to undesired side products and even decomposition. chemistrysteps.com A more controlled approach involves the use of milder nitrating agents. For instance, a method employing metal nitrates, such as copper(II) nitrate, has been successfully used for the chemoselective nitration of N-phenylbenzenesulfonamide, yielding the ortho-nitro derivative. rsc.org This methodology offers a viable pathway for the synthesis of nitro derivatives of this compound, with substitution predicted to occur on the activated Ring A.
Alkylation
The introduction of alkyl groups via Friedel-Crafts alkylation onto the aromatic rings of this compound is challenging. Friedel-Crafts reactions typically employ a Lewis acid catalyst (e.g., AlCl₃), which can complex with the lone pair of electrons on the sulfonamide nitrogen. chemistrysteps.com This complexation deactivates the ring system and can inhibit the desired C-alkylation. While the sulfonamide nitrogen is less basic than a free amine, this interaction remains a significant hurdle.
Alternatively, N-alkylation of the sulfonamide nitrogen is a more common transformation. This reaction can be achieved using various alkylating agents in the presence of a base. nih.gov For example, manganese-catalyzed N-alkylation of sulfonamides using alcohols has been demonstrated as an efficient method. researchgate.net This process proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then forms an N-sulfonylimine that is subsequently reduced. researchgate.net
The table below summarizes potential derivatization reactions through electrophilic aromatic substitution.
| Reaction Type | Typical Reagents | Predicted Major Product(s) on Ring A | Reference |
| Halogenation | Br₂ in CH₃COOH; N-Bromosuccinimide (NBS) | 4-Bromo-2-(2-methoxybenzene-1-sulfonyl)aniline; 6-Bromo-2-(2-methoxybenzene-1-sulfonyl)aniline | byjus.comrsc.org |
| Nitration | Cu(NO₃)₂·3H₂O | 4-Nitro-2-(2-methoxybenzene-1-sulfonyl)aniline; 6-Nitro-2-(2-methoxybenzene-1-sulfonyl)aniline | chemistrysteps.comrsc.org |
| N-Alkylation | R-OH, Mn(I) catalyst, base | 2-(2-Methoxybenzene-1-sulfonyl)-N-alkylaniline | nih.govresearchgate.net |
Synthesis of Polymeric Derivatives
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). mdpi.com The polymerization is typically carried out via chemical or electrochemical oxidative coupling. In this process, aniline monomers link primarily in a head-to-tail fashion, forming a conjugated polymer backbone. mdpi.com
For this compound, several structural factors would influence its polymerization:
N-Substitution: The monomer is an N-substituted aniline. The large 2-methoxybenzene-1-sulfonyl group attached to the nitrogen atom presents significant steric hindrance. This bulkiness can impede the standard 1,4-coupling (head-to-tail) that is characteristic of PANI synthesis, potentially leading to oligomers or polymers with low molecular weights and altered structures.
Ring Substituents: The methoxy group on the aniline ring is an electron-donating group that can affect the oxidation potential of the monomer and the electronic properties of the resulting polymer. rsc.org
While the direct oxidative polymerization of this compound via the conventional route used for unsubstituted aniline (e.g., ammonium (B1175870) persulfate in acidic medium) may be difficult, alternative polymerization strategies for substituted anilines have been explored. mdpi.comrsc.org One such approach involves the polymerization of phenylamines with sulfur monochloride (S₂Cl₂) to create polymers with a unique poly[N,N-(phenylamino)disulfide] backbone. nih.gov This step-growth polymerization method has been successfully applied to a variety of anilines, demonstrating that even monomers that are difficult to polymerize through traditional oxidative methods can be incorporated into polymeric structures. nih.gov This suggests a potential, albeit different, pathway to creating polymers from this compound.
The table below outlines potential polymerization approaches and expected outcomes.
| Polymerization Method | Key Reagents | Potential Outcome for the Monomer | Challenges & Considerations | Reference |
| Chemical Oxidative Polymerization | Ammonium Persulfate (APS), HCl | Formation of oligomers or low molecular weight polymer. | Steric hindrance from the N-sulfonyl group is likely to inhibit chain propagation and lead to a disordered, non-conductive material. | mdpi.comrsc.org |
| Step-Growth Disulfide Polymerization | Sulfur Monochloride (S₂Cl₂), Triethylamine | Formation of a poly[N-(2-(2-methoxybenzenesulfonyl)phenylamino)disulfide]. | The reaction proceeds through the amine nitrogen, creating a polymer with a backbone composed of nitrogen and sulfur atoms, rather than a traditional polyaniline structure. | nih.gov |
Role As a Synthetic Intermediate in Complex Molecular Architectures
Precursor to Polysubstituted Aromatic Systems
In theory, the aniline (B41778) and methoxy-substituted benzene (B151609) rings of 2-(2-Methoxybenzene-1-sulfonyl)aniline could serve as platforms for further functionalization. The amino group of the aniline moiety is a powerful ortho-, para-director in electrophilic aromatic substitution reactions. However, its high reactivity can lead to multiple substitutions and side reactions. To control this, the amino group is often protected, for instance, by conversion to an acetamide, which moderates its directing effect and prevents unwanted reactions. scribd.com The methoxy (B1213986) group on the other aromatic ring is also an activating ortho-, para-director.
The sulfonyl linkage, being a deactivating group, would direct incoming electrophiles to the meta position on the aniline ring. The interplay of these directing effects could theoretically be exploited to create specific polysubstituted patterns. The order of reactions—protection, substitution, and deprotection—would be crucial in achieving the desired isomer. wisc.edu
Application in Multi-Step Organic Synthesis for Advanced Scaffolds
The synthesis of complex molecules often involves a sequence of reactions where each step builds upon the last. A molecule like this compound could, in principle, be a key building block. For instance, the aniline nitrogen, after suitable protection, could participate in coupling reactions to form larger, more complex structures. The sulfonyl group can also be a site for further chemical modification.
The general strategy for creating polysubstituted benzenes involves a retrosynthetic approach. nih.gov One would start with the target molecule and work backward, considering the directing effects of the substituents at each stage to determine the optimal order of reactions. wisc.edunih.gov
Integration into Ligand Architectures for Catalysis
The structure of this compound contains potential donor atoms—the nitrogen of the aniline and the oxygens of the sulfonyl and methoxy groups—that could coordinate with metal centers. This suggests a hypothetical role in the design of ligands for catalysis. The specific geometry and electronic properties imparted by the methoxy and sulfonyl groups could influence the catalytic activity and selectivity of a resulting metal complex. The synthesis of such ligands often involves the strategic assembly of molecular fragments, and a molecule with the functionality of this compound could be a valuable component in such a synthetic endeavor.
Q & A
Q. How can conflicting bioactivity data in structure-activity relationship (SAR) studies be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
